Regioisomeric Scaffold Specificity: [1,2,4]Triazolo[4,3-a]pyridine vs. [1,2,4]Triazolo[1,5-a]pyridine in c-Met Kinase Inhibition
The [1,2,4]triazolo[4,3-a]pyridine core represented by CAS 1510409-49-0 is the scaffold claimed in patent FR-2941229-A1 for c-Met inhibition, whereas the regioisomeric [1,2,4]triazolo[1,5-a]pyridine scaffold is predominantly associated with DPP‑IV inhibition (e.g., sitagliptin analogs) [1]. The patent explicitly teaches that the [4,3-a] fusion is essential for c-Met activity; regioisomeric [1,5-a] compounds are not claimed for this target [1]. This target‑class differentiation is critical for research programs focused on the HGF/c‑Met signaling axis. However, the direct enzymatic IC₅₀ of the exact title compound against c‑Met has not been disclosed in public literature; the available patent data pertain to further‑functionalized derivatives bearing this core [1].
| Evidence Dimension | Target engagement (c-Met kinase inhibition) |
|---|---|
| Target Compound Data | Not publicly disclosed for the isolated building block; patent claims c-Met inhibition for elaborated derivatives bearing the [4,3-a] core [1]. |
| Comparator Or Baseline | [1,2,4]Triazolo[1,5-a]pyridine scaffold: no c-Met inhibition claimed in public domain; primary literature association is with DPP‑IV [2]. |
| Quantified Difference | Qualitative target-class divergence; no shared c‑Met IC₅₀ data available for direct quantitative comparison. |
| Conditions | Patent FR-2941229-A1 (c-Met kinase assay, conditions undisclosed in abstract); DPP‑IV literature for [1,5-a] scaffold. |
Why This Matters
Selecting the [4,3-a] regioisomer ensures alignment with the c-Met patent space and avoids inadvertent redirection into an unrelated target class (DPP‑IV).
- [1] Damour D, Wentzler S, Bacque E, Nemecek C, Nemecek P. Novel triazolo[4,3-a]pyridine derivatives, process for their preparation, their use as medicaments, pharmaceutical compositions and novel use in particular as MET inhibitors. Patent FR-2941229-A1 (Sanofi-Aventis), priority date 2009-01-21, publication date 2010-07-23. View Source
- [2] Edmondson SD et al. (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]pyridin-6-ylphenyl)butanamide: A selective α-amino amide dipeptidyl peptidase IV inhibitor. J Med Chem. 2006;49(12):3614-3627. View Source
